2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the class of quinolinones, characterized by the presence of a quinoline core with various functional groups. This compound is notable for its potential biological activities, including antioxidant and antitumor properties. The systematic study of its synthesis, structure, and reactions has garnered significant interest in the fields of medicinal chemistry and organic synthesis.
This compound is classified under the category of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. It is synthesized from readily available starting materials and has been studied for its various chemical properties and biological applications. The molecular formula for 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is , with a molecular weight of approximately 299.32 g/mol.
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. A common method includes:
The molecular structure of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one features a quinoline core substituted with a dimethoxyphenyl group.
COC1=C(C=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)O)OC
The compound's unique structural features contribute to its reactivity and biological activity.
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and modulate oxidative stress pathways .
The compound's stability under various pH conditions and temperatures has been documented in studies focusing on its synthetic routes and biological applications .
The scientific uses of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one are diverse:
Research continues into optimizing its synthesis and exploring additional biological activities that may lead to novel applications in medicinal chemistry .
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one belongs to the 2,3-dihydroquinolin-4(1H)-one (DHQ) class of nitrogen-containing heterocyclic compounds. Its core structure consists of a partially saturated quinolinone system featuring a benzopyridinone moiety with a chiral center at the C2 position, substituted with a 3,4-dimethoxyphenyl group. This molecular architecture provides significant three-dimensional flexibility, enabling diverse interactions with biological targets. The saturated C2-C3 bond allows conformational adaptability, while the lactam group (C4=O) and tertiary amine (N1) offer hydrogen-bonding capabilities [5] [7]. The 3,4-dimethoxyphenyl substituent at C2 introduces distinct electronic and steric properties—the electron-donating methoxy groups enhance aromatic π-electron density, facilitating π-π stacking interactions with protein residues, while the substitution pattern creates a planar hydrophobic domain [4] [7]. This structural combination has established DHQ derivatives as "privileged scaffolds" in drug discovery, capable of binding multiple biological targets with high affinity [5].
The stereochemical configuration at C2 significantly influences bioactivity. Although enantiopure synthesis remains challenging due to aminal center racemization, molecular docking studies consistently demonstrate that specific configurations of the dimethoxyphenyl group optimize binding within hydrophobic pockets of therapeutic targets like tubulin [7]. X-ray crystallographic analyses of analogous compounds confirm that the dihydroquinolinone ring adopts a half-chair conformation, with the 3,4-dimethoxyphenyl substituent preferentially occupying an equatorial position to minimize steric strain [4]. This orientation maximizes surface contact with biological receptors, enhancing ligand-target complementarity.
Table 1: Structural Features and Their Functional Roles in 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
Structural Element | Physicochemical Properties | Biological Implications |
---|---|---|
Dihydroquinolin-4(1H)-one core | Hydrogen bond acceptor (C4=O), hydrogen bond donor (N1), chiral center at C2 | Facilitates target binding via polar interactions; chiral center enables stereoselective activity |
3,4-Dimethoxyphenyl substituent | Enhanced electron density, hydrophobic character, steric bulk | Promotes π-π stacking with aromatic protein residues; accesses hydrophobic binding pockets |
Methoxy groups (-OCH₃) | Electron-donating effect, moderate polarity, hydrogen bond acceptors | Modulates electronic distribution; participates in hydrogen bonding with target proteins |
Partially saturated C2-C3 bond | Conformational flexibility, reduced planarity | Adapts to binding site topography; improves selectivity |
The pharmacophore of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one comprises three critical motifs: (1) The dihydroquinolinone core acts as a hydrogen-bonding anchor, with the carbonyl oxygen serving as a hydrogen bond acceptor and the amide nitrogen as a hydrogen bond donor; (2) The 3,4-dimethoxyphenyl group provides a hydrophobic π-cloud for stacking interactions; and (3) The methoxy oxygen atoms function as hydrogen bond acceptors, enhancing target engagement [1] [7]. This pharmacophore configuration enables potent interactions with oncology-relevant targets, particularly tubulin. Molecular docking analyses demonstrate that the compound occupies the colchicine binding site of tubulin, where the dimethoxyphenyl moiety engages in van der Waals contacts with β-tubulin's T7 loop, while the lactam carbonyl forms hydrogen bonds with ASN α101 and LYS β254 residues [7].
Structure-activity relationship (SAR) studies highlight the critical role of the dimethoxy substitution pattern. Analogs with 3,4-dimethoxy groups exhibit superior antiproliferative activity compared to ortho- or meta-monomethoxy variants, attributed to optimal hydrophobic contact and electronic effects. Removal of methoxy groups reduces tubulin polymerization inhibition by >10-fold [7]. Furthermore, the C2-aryl substituent's planarity enhances activity—replacing the phenyl ring with aliphatic groups abolishes cytotoxicity, confirming the necessity of aromatic π-system interactions [5] [7].
Table 2: Pharmacophore Features and Associated Biological Activities
Pharmacophore Element | Target Interactions | Biological Outcomes |
---|---|---|
Dihydroquinolinone carbonyl | Hydrogen bonds with tubulin residues (ASN α101, LYS β254) | Tubulin polymerization inhibition → Antimitotic activity |
3,4-Dimethoxyphenyl group | π-π stacking with TYR β224; hydrophobic contacts | Disruption of microtubule assembly; broad-spectrum cytotoxicity against cancer cell lines |
Amine nitrogen (N1) | Hydrogen bonding with CYS β241 | Stabilization of tubulin-ligand complex; induction of G2/M cell cycle arrest |
Chiral center at C2 | Stereospecific van der Waals contacts | Enhanced binding affinity; differential activity between enantiomers |
Biological evaluations confirm broad-spectrum anticancer activity. The compound inhibits proliferation in diverse human cancer cell lines (colon HT29, glioblastoma U87/SJ-G2, breast MCF-7, ovarian A2780, lung H460) with IC₅₀ values ranging from submicromolar to low micromolar levels. Its potency against tubulin polymerization is comparable to reference agents like nocodazole, inducing G2/M phase arrest and apoptosis [7]. Additionally, structural analogs exhibit activity against kinase targets (e.g., VEGFR-2), where the dihydroquinolinone core mimics ATP's adenine binding, suggesting polypharmacological potential [3] [7].
Dihydroquinolin-4(1H)-one derivatives emerged as synthetically accessible scaffolds in the mid-20th century. Early synthetic routes relied on base-catalyzed cyclocondensation of anthranilamide with aldehydes (e.g., NaOH/EtOH, reflux), yielding racemic mixtures with moderate efficiency (60–85%) [5]. These methods enabled the discovery of first-generation DHQs with antibacterial and antifungal properties, though structural diversity was limited [5]. The 1988 concept of "privileged structures" accelerated DHQ exploration, recognizing their capacity for multi-target engagement [5]. Seminal work identified 2-aryl-DHQs as potent diuretics (e.g., Fenquizone, 1970s) and cardiovascular agents (e.g., Aquamox), validating the scaffold's therapeutic relevance [7].
The discovery of 2-(3,4-dimethoxyphenyl)-DHQ derivatives as tubulin inhibitors marked a key advancement. Initial screening of DHQ libraries revealed that naphthyl and dimethoxyphenyl substituents at C2 conferred submicromolar cytotoxicity [7]. Optimization yielded compound 39 (2-(naphthalen-1-yl)-DHQ) with <50 nM potency against HT29 and U87 cells, while 2-(3,4-dimethoxyphenyl)-DHQ analogs demonstrated complementary activity [7]. Mechanistic studies confirmed these compounds as colchicine-site binders, expanding structural diversity beyond classical tubulin inhibitors [1] [7].
Synthetic methodologies evolved significantly to support structure-activity studies:
Recent innovations include tandem oxidation-aromatization protocols converting DHQs to quinazolin-4(3H)-ones for enhanced target affinity, exemplified by 2-styrylquinazolin-4(3H)-one derivatives with submicromolar tubulin inhibition [7] [10]. The integration of computational design (molecular docking, dynamics simulations) further refined DHQ-based tubulin inhibitors, positioning 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one as a structurally optimized chemotype within modern anticancer lead discovery [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0